molecular formula C11H13N3O2 B1399588 3-Tert-butyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1250541-35-5

3-Tert-butyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Cat. No.: B1399588
CAS No.: 1250541-35-5
M. Wt: 219.24 g/mol
InChI Key: PSOVSGGWCPIFAD-UHFFFAOYSA-N
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Description

3-Tert-butyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a chemical compound belonging to the class of triazolopyridines This compound features a triazole ring fused to a pyridine ring, with a tert-butyl group attached to the triazole ring and a carboxylic acid group at the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid typically involves multiple steps, starting with the construction of the triazole ring. One common approach is the cyclization of a suitable precursor containing the pyridine and triazole moieties. The reaction conditions often require the use of strong acids or bases, and the presence of a tert-butyl group may necessitate specific protecting group strategies.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Tert-butyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The triazole ring can be reduced under specific conditions to yield different functional groups.

  • Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: Electrophilic substitution may involve reagents like nitric acid (HNO3) or halogens, while nucleophilic substitution may use alkyl halides or amines.

Major Products Formed:

  • Oxidation: Esters, amides, and other carboxylic acid derivatives.

  • Reduction: Reduced triazole derivatives.

  • Substitution: Substituted pyridine derivatives.

Scientific Research Applications

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound may be used in biological studies to investigate its interactions with various biomolecules and cellular processes.

  • Medicine: It has potential as a lead compound in drug discovery, particularly for the development of new therapeutic agents targeting specific diseases.

  • Industry: Its unique chemical properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 3-Tert-butyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, if used as a pharmaceutical, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • 1,2,4-Triazolo[4,3-a]pyridine-6-carboxylic acid: Similar structure but lacks the tert-butyl group.

  • 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid: Similar structure with a methyl group instead of tert-butyl.

  • 4-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid: Similar structure with a methyl group at a different position.

Uniqueness: 3-Tert-butyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is unique due to the presence of the bulky tert-butyl group, which can influence its chemical reactivity and biological activity compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, from its synthesis and reactions to its potential applications and mechanisms

Properties

IUPAC Name

3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-11(2,3)10-13-12-8-5-4-7(9(15)16)6-14(8)10/h4-6H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOVSGGWCPIFAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C2N1C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Tert-butyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

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